Positional Isomerism Directs Unique Lipophilicity: A Calculated LogP Comparison
The lipophilicity, a key determinant of a molecule's absorption, distribution, and target interaction, differs markedly between the target compound and its positional isomers. The 3-amino-2-ethoxy substitution pattern yields a distinct calculated lipophilicity value compared to the 2-amino-3-ethoxy isomer. This indicates that the relative positioning of the ethoxy and amino groups on the benzoic acid core is not trivial and can alter the molecule's ability to interact with hydrophobic environments [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Calculated XLogP3-AA: 1.1 |
| Comparator Or Baseline | 2-Amino-3-ethoxybenzoic acid: Calculated XLogP3-AA: 1.7 |
| Quantified Difference | Δ XLogP3-AA: -0.6 |
| Conditions | Computational prediction by XLogP3 3.0 algorithm |
Why This Matters
This difference in lipophilicity can directly influence membrane permeability and solubility, making one isomer a better candidate for specific assay conditions or synthetic applications where these properties are critical.
- [1] Kuujia. Cas no 1310367-49-7 (3-Amino-2-ethoxybenzoic acid): Computed Properties. View Source
- [2] PubChem. 2-Amino-3-ethoxybenzoic acid: Computed Properties. View Source
